3-Chloro-7-fluoroimidazo[1,2-a]pyridine
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Overview
Description
3-Chloro-7-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 3-Chloro-7-fluoroimidazo[1,2-a]pyridine typically involves the reaction of 2-amino-4-fluoropyridine with acetylene in the presence of a copper complex and a peroxide. This method yields the compound with a high efficiency of 92% . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
3-Chloro-7-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions, particularly at the chloro and fluoro positions, using common reagents like halides and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical reactions can lead to the direct functionalization of the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
3-Chloro-7-fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Chloro-7-fluoroimidazo[1,2-a]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to the modulation of biological processes . The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
3-Chloro-7-fluoroimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:
7-Fluoro-imidazo[1,2-a]pyridine: This compound shares a similar core structure but lacks the chloro substituent.
3-Bromo-7-fluoroimidazo[1,2-a]pyridine: This compound has a bromo group instead of a chloro group, which can lead to different reactivity and applications.
3-Chloro-8-fluoroimidazo[1,2-a]pyridine: This compound has the fluoro group at a different position, which can affect its chemical properties and biological activities.
Properties
Molecular Formula |
C7H4ClFN2 |
---|---|
Molecular Weight |
170.57 g/mol |
IUPAC Name |
3-chloro-7-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4ClFN2/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H |
InChI Key |
YHMYAYKMSPAOPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C2Cl)C=C1F |
Origin of Product |
United States |
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